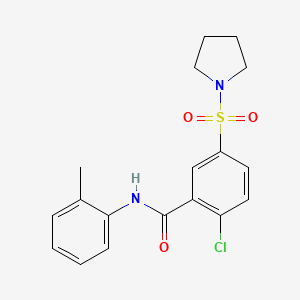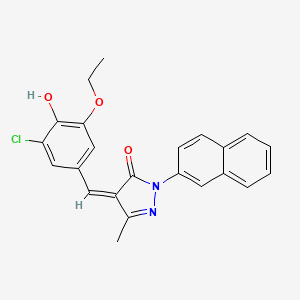
2-chloro-N-(2-methylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide
Übersicht
Beschreibung
2-chloro-N-(2-methylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide, also known as CPB, is a synthetic compound that has been extensively studied for its potential use in treating various diseases. CPB belongs to the class of benzamides and is known to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(2-methylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide is not fully understood. However, it is known to inhibit the activity of the enzyme carbonic anhydrase IX (CA IX). CA IX is overexpressed in many types of cancer and is involved in tumor growth and metastasis. By inhibiting the activity of CA IX, 2-chloro-N-(2-methylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide may be able to slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects:
2-chloro-N-(2-methylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of CA IX, as well as other carbonic anhydrase isoforms. 2-chloro-N-(2-methylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide has also been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in gene expression. 2-chloro-N-(2-methylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide has been shown to have anti-inflammatory and analgesic effects, which may be due to its ability to inhibit the activity of CA IX and HDAC.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-N-(2-methylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity. 2-chloro-N-(2-methylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide has been extensively studied, which means that there is a large body of literature on its properties and potential uses. However, 2-chloro-N-(2-methylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide also has some limitations for lab experiments. It is a relatively new compound, which means that there is still much to be learned about its properties and potential uses. 2-chloro-N-(2-methylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide may also have side effects that have not yet been fully characterized.
Zukünftige Richtungen
There are several future directions for research on 2-chloro-N-(2-methylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide. One potential direction is to study its potential use in treating other types of cancer, such as ovarian cancer and pancreatic cancer. Another potential direction is to study its potential use in treating other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, future research could focus on developing new synthesis methods for 2-chloro-N-(2-methylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide that are more efficient and cost-effective. Finally, future research could focus on developing new compounds that are based on the structure of 2-chloro-N-(2-methylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide, with the goal of improving its properties and potential uses.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(2-methylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide has been extensively studied for its potential use in treating various diseases. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. 2-chloro-N-(2-methylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide has been studied for its potential use in treating breast cancer, prostate cancer, and lung cancer. It has also been studied for its potential use in treating chronic pain, such as neuropathic pain and inflammatory pain.
Eigenschaften
IUPAC Name |
2-chloro-N-(2-methylphenyl)-5-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c1-13-6-2-3-7-17(13)20-18(22)15-12-14(8-9-16(15)19)25(23,24)21-10-4-5-11-21/h2-3,6-9,12H,4-5,10-11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWHGQFUKYYTMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-dioxo-2-{3-[(phenylacetyl)amino]phenyl}-5-isoindolinecarboxylic acid](/img/structure/B3676279.png)


![5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3676302.png)





![4-cyano-2-fluoro-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B3676360.png)
![5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B3676361.png)
![N-[2-(3,4-dimethoxyphenyl)-1-(1-piperidinylcarbonyl)vinyl]-4-methylbenzamide](/img/structure/B3676368.png)

